N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-((3-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex small molecule featuring a benzoxazole core linked to a phenylcarbamothioyl group and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The benzoxazole ring is a heterocyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in apoptosis induction and kinase inhibition . This compound’s design likely aims to synergize the cytotoxic effects of benzoxazole derivatives with the pharmacological stability of sulfamoyl groups, positioning it as a candidate for anticancer or enzyme-targeted therapies.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(32)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)31-22/h3-14H,1-2H3,(H2,24,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWXOZYGLQNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, are known to have a wide range of biological activities. They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis.
Mode of Action
It’s worth noting that benzoxazoles are well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity.
Biological Activity
N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 506.6 g/mol. It contains functional groups that may contribute to its biological activity, including a benzo[d]oxazole moiety and a carbamothioyl group.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O4S2 |
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 590394-64-2 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that thioamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with benzo[d]oxazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It may bind to cellular receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress, leading to cell death in malignant cells.
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- In another research article, derivatives containing the benzo[d]oxazole moiety were tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth, suggesting potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The target compound shares structural motifs with several classes of bioactive molecules:
- Benzoxazole Derivatives : Compounds such as 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and 4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8f) () feature benzoxazole cores with sulfonamide or acetamido linkers. These compounds exhibit VEGFR-2 inhibition and apoptosis induction, suggesting that halogenation (e.g., Cl or CH₃ substituents) modulates potency .
- Sulfamoyl Benzamides : N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)-N,N-dimethylsulfonamide (5b) () and 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () highlight the importance of sulfamoyl groups in enhancing solubility and target affinity. The dimethylsulfamoyl group in the target compound may improve metabolic stability compared to bulkier substituents like diethyl or benzyl groups .
- Heterocyclic Hybrids: Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () and 5207 N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride () demonstrate that replacing benzoxazole with benzothiazole or imidazole alters selectivity. Benzothiazole derivatives, for instance, often show enhanced penetration due to reduced steric hindrance .
Structure-Activity Relationship (SAR) Trends
- Benzoxazole Substitution : Chloro or methyl groups at the benzoxazole 5-position (e.g., 12e and 12f in ) enhance cytotoxicity by ~30% compared to unsubstituted analogues, likely via increased lipophilicity and membrane permeability .
- Sulfamoyl Optimization : Dimethylsulfamoyl groups (as in the target compound) show higher metabolic stability than diethyl variants (), but may reduce potency compared to aryl-sulfonamides () due to weaker π-π stacking .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|---|
| Target Compound | ~500 g/mol | 3.2 | 8 | N/A |
| 12e () | 467 g/mol | 4.1 | 5 | |
| 8e () | 498 g/mol | 3.8 | 9 | |
| 5b () | 439 g/mol | 2.9 | 7 |
Q & A
Q. Advanced
- Molecular Docking : Use Glide XP (Schrödinger Suite) to model binding modes in the VEGFR-2 kinase domain. Key scoring terms include hydrophobic enclosure and hydrogen-bond networks .
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfamoyl groups) and correlate with activity trends .
How do molecular conformations influence photophysical properties?
Q. Advanced
- Aggregation-Induced Emission (AIE) : Restricted intramolecular rotation (RIR) in condensed states (e.g., crystalline, nanosheets) enhances emission by suppressing non-radiative decay via twisted intramolecular charge transfer (TICT) .
- Experimental Validation :
- Theoretical Modeling : TD-DFT simulations of excited-state dynamics .
What strategies optimize bioavailability via structural modifications?
Q. Advanced
- Lipophilicity Enhancement : Introduce trifluoromethyl groups (improves metabolic stability and membrane permeability) .
- Solubility Modifications : Add polar substituents (e.g., hydroxyl, carboxyl) or formulate as prodrugs (e.g., ester derivatives).
- QSAR Models : Use descriptors like LogP, polar surface area, and hydrogen-bond donors/acceptors to predict ADME properties .
How to analyze intermolecular interactions in its crystal structure?
Q. Basic
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···O, H···N) and π-π interactions using CrystalExplorer software .
- Energy Framework Analysis : Visualizes interaction energies (electrostatic, dispersion) between molecular pairs .
- X-Ray Diffraction : Resolves hydrogen-bonding networks (e.g., C–H···O, N–H···S) and torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
